DIDS sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

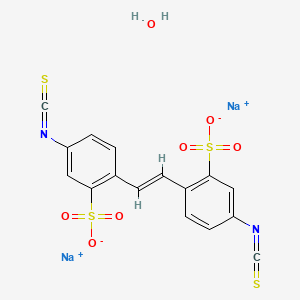

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPAYBXVXXBSKP-SEPHDYHBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67483-13-0, 132132-49-1 | |

| Record name | NSC 344481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067483130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132132491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate Hydrate [Protein Modification Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VFRQ7416A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of DIDS Sodium Salt on Anion Exchangers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is a potent and widely utilized inhibitor of anion exchange (AE) proteins, particularly members of the Solute Carrier Family 4 (SLC4) and SLC26.[1] Its mechanism of action is characterized by a complex, multi-step interaction with the transporter, beginning with reversible binding and culminating in irreversible covalent modification. This guide provides a detailed examination of the molecular interactions, kinetics, and functional consequences of DIDS on anion exchangers, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action

The inhibitory action of DIDS on anion exchangers, most notably the Band 3 protein (AE1) in erythrocytes, is a well-studied process that occurs in two distinct phases:

-

Reversible, Competitive Binding: DIDS initially binds to the anion exchanger in a rapid and reversible manner.[2] This initial interaction is competitive, suggesting that DIDS occupies or sterically hinders the substrate-binding site for anions like chloride (Cl⁻) and bicarbonate (HCO₃⁻).[2] The stilbene disulfonate core of the DIDS molecule is crucial for this initial electrostatic interaction with positively charged residues in the transporter's extracellular vestibule.

-

Irreversible, Covalent Modification: Following the initial reversible binding, the two isothiocyanate groups of DIDS form covalent bonds with the ε-amino groups of specific lysine residues on the anion exchanger.[3] This covalent modification leads to irreversible inhibition of the transporter's function.[4] In human AE1, DIDS has been shown to covalently bind to Lysine 539 (K539).[3] There is also evidence suggesting potential interaction with Lysine 851 (K851) under certain conditions.[3][5] This covalent linkage locks the transporter in a conformation that is unable to complete the anion exchange cycle.

The kinetics of DIDS binding can be influenced by factors such as temperature and DIDS concentration. Studies have shown both monophasic and biphasic binding kinetics, with a two-step mechanism generally considered to be the most accurate description of the interaction.[6]

Caption: Mechanism of DIDS inhibition on an anion exchanger.

Quantitative Inhibition Data

The inhibitory potency of DIDS varies among different anion exchangers and related transporters. The following table summarizes key quantitative data from the literature.

| Transporter/Channel | Cell Type/System | Parameter | Value | Reference |

| Anion Exchanger 1 (AE1/Band 3) | Human Erythrocytes | K | 2.53 x 10⁻⁸ M (at 0°C) | [7] |

| Human Erythrocytes | K | ~2 µM (competitive) | [2] | |

| Human Erythrocytes | K₁/₂ | 1 µM (for deformation-induced flux) | [8] | |

| Anion Exchanger 3 (AE3) | Recombinant Expression Systems | IC₅₀ | ~300-fold less than AE2 | [9] |

| ClC-Ka Chloride Channel | Patch-clamp assays | IC₅₀ | 100 µM | [1][10][11] |

| ClC-ec1 Cl⁻/H⁺ Exchanger | Bacterial | IC₅₀ | ~300 µM | [1][10][11] |

| Ca²⁺-activated Cl⁻ Current (ICl(ca)) | Rabbit Portal Vein Muscle Cells | IC₅₀ | 210 µM (for STICs) | [10] |

| Myogenic Tone | Cerebral Artery Smooth Muscle | IC₅₀ | 69 ± 14 µM | [10] |

Impact on Cellular Signaling

Inhibition of anion exchangers by DIDS can have significant downstream effects on cellular physiology, primarily due to the disruption of intracellular pH (pHi) and cell volume regulation. The Cl⁻/HCO₃⁻ exchange mediated by AE proteins is a key mechanism for pHi homeostasis and CO₂ transport.[12]

By blocking this exchange, DIDS can lead to:

-

Intracellular Acidification: In cells where bicarbonate influx is a primary acid-extruding mechanism, DIDS will cause a decrease in pHi.

-

Inhibition of Bicarbonate-Dependent Processes: Many cellular enzymes and signaling pathways are pH-sensitive. DIDS-induced changes in pHi can therefore have widespread metabolic consequences.

-

Alterations in Cell Volume: Anion transport is closely linked to water movement and cell volume regulation. Inhibition by DIDS can interfere with these processes.

-

Modulation of other Ion Transport: DIDS has been shown to affect other transport systems, such as increasing K⁺ conductance in rat hepatocytes[13][14] and inhibiting deformation-induced cation flux in erythrocytes.[8]

Caption: Signaling impact of DIDS-mediated anion exchanger inhibition.

Experimental Protocols

Chloride-Bicarbonate Exchange Assay (Stopped-Flow Fluorometry)

This protocol is a common method for measuring the activity of anion exchangers like AE1 in erythrocytes.

Objective: To measure the rate of Cl⁻/HCO₃⁻ exchange across the red blood cell membrane.

Principle: The influx of bicarbonate into chloride-loaded red blood cells causes a change in intracellular pH, which can be monitored using a pH-sensitive fluorescent dye. The rate of this pH change reflects the rate of anion exchange.

Materials:

-

Freshly drawn human blood with anticoagulant (e.g., heparin).

-

pH-sensitive fluorescent dye (e.g., BCECF-AM).

-

Stopped-flow spectrofluorometer.

-

Buffer solutions:

-

Loading Buffer (e.g., HEPES-buffered saline, pH 7.4).

-

Chloride-rich Buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.4).

-

Bicarbonate-rich, Chloride-free Buffer (e.g., 150 mM NaHCO₃, 20 mM HEPES, pH 7.4, saturated with CO₂).

-

Procedure:

-

Erythrocyte Preparation:

-

Isolate red blood cells (RBCs) by centrifugation.

-

Wash the RBCs multiple times with cold Loading Buffer.

-

Load the RBCs with the pH-sensitive dye (e.g., BCECF-AM) according to the manufacturer's protocol.

-

Wash the dye-loaded RBCs to remove extracellular dye.

-

Resuspend the RBCs in the Chloride-rich Buffer.

-

-

Stopped-Flow Measurement:

-

Equilibrate the stopped-flow apparatus to the desired temperature (e.g., 37°C).[15]

-

Load one syringe of the stopped-flow device with the dye-loaded RBC suspension.

-

Load the second syringe with the Bicarbonate-rich, Chloride-free Buffer.

-

Initiate the stopped-flow experiment. The two solutions are rapidly mixed, and the change in fluorescence (corresponding to the change in intracellular pH) is recorded over time.

-

-

Data Analysis:

-

The initial rate of fluorescence change is calculated.

-

This rate is proportional to the initial rate of bicarbonate influx/chloride efflux.

-

To study inhibition, DIDS is pre-incubated with the RBC suspension before mixing. IC₅₀ values can be determined by measuring the exchange rate at various DIDS concentrations.

-

³H-DIDS Labeling for Binding Site Identification

This protocol is used to identify the specific protein(s) and, with further analysis, the specific amino acid residues to which DIDS covalently binds.

Objective: To identify the membrane protein(s) that are covalently labeled by ³H-DIDS.

Materials:

-

Tritiated DIDS (³H-DIDS).

-

Cells expressing the anion exchanger of interest.

-

Lysis buffer.

-

SDS-PAGE reagents and equipment.

-

Scintillation counter or autoradiography equipment.

Procedure:

-

Cell Treatment:

-

Incubate the cells with ³H-DIDS at a specific concentration and for a specific time (e.g., 25 µM for 10 minutes).[2]

-

Wash the cells thoroughly to remove unbound ³H-DIDS.

-

-

Membrane Protein Isolation:

-

Lyse the cells and isolate the membrane fraction by centrifugation.

-

-

Protein Separation:

-

Solubilize the membrane proteins and separate them by SDS-PAGE.

-

-

Detection of Labeled Proteins:

-

Excise gel slices, dissolve them, and measure the radioactivity using a scintillation counter.

-

Alternatively, perform autoradiography on the dried gel to visualize the radiolabeled protein bands.

-

-

Analysis:

-

The molecular weight of the labeled protein band(s) can be determined by comparison to molecular weight standards.

-

Further analysis, such as protein sequencing or mass spectrometry of the labeled band, can identify the specific lysine residues that are covalently modified.

-

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing a potential anion exchanger inhibitor like DIDS.

Caption: A typical experimental workflow for characterizing an anion exchanger inhibitor.

Conclusion

DIDS sodium salt serves as a cornerstone tool for studying anion transport due to its well-characterized, potent, and largely irreversible mechanism of action. Its two-step process of reversible competitive binding followed by covalent modification of key lysine residues provides a robust method for inhibiting a range of anion exchangers. Understanding this mechanism, along with the quantitative aspects of its inhibitory profile and its downstream cellular consequences, is critical for researchers in physiology, cell biology, and pharmacology. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of anion transport and the development of novel modulators targeting these vital membrane proteins.

References

- 1. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]

- 2. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (DIDS) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate binding and inhibition of the anion exchanger 1 transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DIDS - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Kinetic mechanism of DIDS binding to band 3 (AE1) in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversible DIDS binding to band 3 protein in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DIDS inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The structural insight into the functional modulation of human anion exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chloride shift - Wikipedia [en.wikipedia.org]

- 13. The anion transport inhibitor DIDS increases rat hepatocyte K+ conductance via uptake through the bilirubin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The anion transport inhibitor DIDS activates a Ba2+-sensitive K+ flux associated with hepatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chloride-bicarbonate exchange in human red cells measured using a stopped flow apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological rationale for using DIDS in neuroscience research

An In-depth Technical Guide to the Biological Rationale for Using DIDS in Neuroscience Research

Introduction

4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS) is a stilbene derivative widely utilized in neuroscience research as a potent, albeit non-specific, inhibitor of anion transport. Its primary utility stems from its ability to block a range of chloride (Cl⁻) channels and anion exchangers, making it an invaluable tool for investigating the roles of anion homeostasis in both physiological and pathological neuronal processes. This guide provides a comprehensive overview of the biological rationale for using DIDS, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its associated signaling pathways. The information is intended for researchers, scientists, and drug development professionals seeking to understand and apply DIDS in their work.

Core Biological Rationale

The fundamental reason for using DIDS in neuroscience is to probe the functional significance of anion transport. Chloride channels and exchangers are critical for regulating cell volume, maintaining membrane potential, and controlling intracellular pH.[1] Dysregulation of these transporters is implicated in numerous neurological pathologies, including ischemic brain injury and epilepsy.[1][2]

Primary Mechanism: Inhibition of Anion Transport

DIDS acts as a non-selective, covalent inhibitor of several anion transporters.[1] It forms adducts with lysine and cysteine residues within the pore-forming regions of its target channels.[1] Its primary targets include:

-

Chloride Channels (ClCs): DIDS is known to block voltage-gated chloride channels such as ClC-2 and ClC-Ka.[1][3] Inhibition of these channels can prevent pathological chloride influx, which is a key event in neuronal injury.

-

Anion Exchangers (AEs): As a classical inhibitor of the SLC4 family of bicarbonate transporters, DIDS blocks Cl⁻/HCO₃⁻ exchange.[4] This activity is crucial for regulating intracellular pH, and its inhibition allows researchers to study the downstream consequences of pH dysregulation.

-

GABA-A Receptors: DIDS has been shown to inhibit GABA-A receptors, which are the primary conduits for Cl⁻ entry at postsynaptic neurons during inhibitory neurotransmission.[5] This action can modulate neuronal excitability.

Neuroprotection in Ischemic Models

A significant body of research supports the neuroprotective role of DIDS in the context of ischemia. In models of ischemic stroke, the brain's balance between excitation and inhibition is disrupted, often leading to excitotoxicity and cell death.[2]

DIDS has been shown to confer neuroprotection through several mechanisms:

-

Suppression of the TLR2 Pathway: In an in vitro ischemia model, DIDS was found to dose-dependently reduce neuronal death with an IC50 of 26 µM.[6] This protective effect is attributed, at least in part, to the suppression of the Toll-like receptor 2 (TLR2) signaling pathway.[6] Ischemia upregulates TLR2, leading to an increase in the pro-inflammatory cytokine Interleukin-1β (IL-1β), which contributes to cell death. DIDS inhibits this upregulation.[6]

-

Inhibition of ClC-2 in White Matter: In neonatal rats, DIDS ameliorates ischemia-hypoxia-induced white matter damage by inhibiting the overexpression of the ClC-2 voltage-gated chloride channel.[3][7] This action reduces inflammation, lowers the concentration of reactive oxygen species (ROS), and decreases the number of apoptotic oligodendrocytes.[3][7]

-

Rescue from Hypoxic Death: Studies using cultured cortical neurons and hippocampal slices have shown that DIDS can rescue neurons from hypoxic death, whereas inhibitors of other ion transporters do not show a similar effect.[8]

Controversial Role: Induction of Apoptosis

Despite its documented neuroprotective effects, other studies report that DIDS can induce apoptosis in neuronal cell lines, presenting a potential paradox.[5][9] These deleterious effects are dose- and time-dependent.[5][9] At concentrations used for neuroprotection (40-400 µM), DIDS has been observed to cause:

-

An apoptotic phenotype including chromatin condensation and nuclear fragmentation.[9]

-

Expression of pro-apoptotic proteins like caspase 3 and cytochrome C.[9]

-

Translocation of the apoptotic marker Annexin V.[5]

-

Degradation of RNA and DNA.[5]

This suggests that while DIDS may protect against specific ischemic insults, it can also trigger intrinsic cell death pathways. These contradictory effects highlight the need for careful dose-response studies and the use of multiple viability assays when evaluating the effects of DIDS.[9]

Quantitative Data

The following table summarizes the effective concentrations and inhibitory constants (IC50) of DIDS against various targets as reported in the literature.

| Target/Effect | Model System | IC50 / Effective Concentration | Reference |

| Ischemia-induced cell death (PI uptake) | Organotypic hippocampal CA1 neurons | 26 µM | [6] |

| ClC-Ka chloride channel | Patch-clamp assays | 100 µM | [1] |

| ClC-ec1 Cl⁻/H⁺ exchanger | Bacterial model | ~300 µM | [1][10] |

| Spontaneous transient inward currents (STICs) | Smooth muscle (cerebral arteries) | 69 ± 14 µM | [1] |

| Potentiation of TRPV1 currents | DRG neurons (whole-cell patch) | 10–100 µM | [1][7] |

| Inhibition of Na+/HCO3- cotransporters | Cultured cortical neurons/hippocampal slices | 500 µM | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and workflows associated with DIDS research.

Experimental Protocols

Protocol 1: In Vitro Ischemia Model and Assessment of Neuroprotection

This protocol is adapted from methodologies used to study DIDS's protective effects in hippocampal slices.[6]

-

Preparation of Organotypic Hippocampal Slices:

-

Harvest hippocampi from P8-P10 rat pups and section them into 400 µm slices using a McIlwain tissue chopper.

-

Culture slices on semiporous membrane inserts in a medium containing MEM, horse serum, and essential nutrients.

-

Incubate at 37°C in a 5% CO₂ environment for 7-10 days before experimentation.

-

-

Induction of Ischemia:

-

Prepare an "Ischemic Solution" (IS) by bubbling a glucose-free balanced salt solution with 95% N₂ and 5% CO₂ to remove oxygen.

-

Replace the culture medium with the IS to simulate ischemic conditions.

-

-

DIDS Application:

-

Prepare a stock solution of DIDS in an appropriate solvent (e.g., DMSO). Note: DIDS is not readily soluble in aqueous solutions and may require heating or ultrasound to dissolve in DMSO.[1]

-

Add DIDS to the IS at the desired final concentrations (e.g., a dose-response curve from 1 µM to 4000 µM).[6] A vehicle control (IS + DMSO) must be included.

-

Incubate slices in the DIDS-containing or control IS for a specified duration (e.g., 24 hours).[6]

-

-

Assessment of Cell Death:

-

Use Propidium Iodide (PI) staining to quantify cell death. PI is a fluorescent dye that cannot cross the membrane of live cells, but stains the nucleus of dead cells.

-

Add PI (e.g., 5 µg/mL) to the medium 1-2 hours before imaging.

-

Capture fluorescent images of the hippocampal CA1 region.

-

Quantify the mean fluorescence intensity using image analysis software (e.g., ImageJ) to determine the extent of cell death. Compare the PI uptake in DIDS-treated groups to the IS control.

-

Protocol 2: Assessment of DIDS-Induced Apoptosis in a Neuronal Cell Line

This protocol is based on studies investigating the potentially deleterious effects of DIDS on cultured neurons.[5][9]

-

Cell Culture:

-

Culture a hippocampal neuronal cell line (e.g., HT22) in DMEM supplemented with 10% FBS and antibiotics.

-

Plate cells onto appropriate vessels (e.g., 96-well plates for fluorescence assays, 6-well plates for protein/RNA extraction) and allow them to adhere.

-

-

DIDS Treatment:

-

Treat cells with varying concentrations of DIDS (e.g., 40 µM and 400 µM) or a vehicle control (ACSF + DMSO) for different durations (e.g., 2, 8, 24 hours).[5]

-

-

Apoptosis Assays:

-

Annexin V Staining: To detect early apoptosis, stain cells with Annexin V-FITC and a viability dye like PI. Analyze via fluorescence microscopy or flow cytometry. Annexin V binds to phosphatidylserine residues that translocate to the outer membrane leaflet during apoptosis.[5]

-

TUNEL Assay: To detect DNA fragmentation, perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. This method labels the 3'-hydroxyl ends of DNA breaks. Quantify the percentage of TUNEL-positive nuclei relative to total nuclei (stained with DAPI).[5]

-

Western Blotting: Lyse treated cells and perform Western blot analysis for key apoptotic proteins. Probe for cleaved caspase 3, cytochrome C, and cleaved lamin A to confirm the activation of apoptotic pathways.[9]

-

RNA/DNA Integrity: Extract total RNA and DNA from treated cells. Assess RNA integrity using a bioanalyzer to obtain an RNA Integrity Number (RIN). A decrease in RIN indicates degradation.[5]

-

Conclusion

DIDS is a powerful pharmacological tool in neuroscience for its ability to inhibit anion transport. Its application has been particularly insightful in the study of ischemic brain injury, where it has demonstrated significant neuroprotective effects by modulating inflammatory pathways and ion homeostasis. However, researchers must remain cognizant of its non-specificity and the paradoxical findings that it can induce apoptosis under certain conditions. This dual role necessitates rigorous experimental design, including careful dose selection and the use of multiple, complementary assays to validate findings. When used judiciously, DIDS remains an indispensable compound for dissecting the complex roles of anion transporters in neuronal health and disease.

References

- 1. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]

- 2. defeatingepilepsy.org [defeatingepilepsy.org]

- 3. 4,4'-Diisothiocyanostilbene-2,2'-disulfonic Acid (DIDS) Ameliorates Ischemia-Hypoxia-Induced White Matter Damage in Neonatal Rats through Inhibition of the Voltage-Gated Chloride Channel ClC-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. DIDS (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DIDS protects against neuronal injury by blocking Toll-like receptor 2 activated-mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Role of transporters and ion channels in neuronal injury under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DIDS (4,4-diisothiocyanatostilbenedisulphonic acid) induces apoptotic cell death in a hippocampal neuronal cell line and is not neuroprotective against ischemic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Role of DIDS Sodium Salt in the Regulation of Cell Volume and Membrane Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is a potent and widely utilized stilbene derivative known for its irreversible inhibition of anion exchange. Its primary mechanism of action involves covalent binding to anion exchangers, most notably the Band 3 protein (AE1) in erythrocytes and other members of the Solute Carrier Family 4 (SLC4). By blocking the transport of chloride (Cl⁻) and bicarbonate (HCO₃⁻), DIDS profoundly impacts fundamental cellular processes, including the regulation of intracellular pH, cell volume, and membrane potential. This technical guide provides an in-depth analysis of DIDS's molecular mechanisms, its quantitative effects on cell volume and membrane potential, detailed experimental protocols for studying these effects, and a discussion of its application in physiological and pharmacological research.

Core Mechanism of Action: Inhibition of Anion Exchangers

DIDS functions as a high-affinity, irreversible inhibitor of anion transport proteins. Its two isothiocyanate groups react covalently with lysine residues on the transporter protein, effectively blocking the channel.[1][2] While it is known as a general anion transport inhibitor, its most characterized target is the Cl⁻/HCO₃⁻ exchanger.

The inhibition by DIDS is multifaceted:

-

Competitive Reversible Inhibition: Initially, DIDS exhibits rapid and reversible competitive inhibition.[2]

-

Irreversible Covalent Binding: This is followed by a slower, irreversible binding to the transporter protein, which locks it in an outward-facing conformation and prevents ion translocation.[2][3]

Cryo-electron microscopy studies have revealed that DIDS binds within the access channel leading to the anion binding site. This positioning not only physically obstructs the pathway but also likely affects substrate binding through charge repulsion from its sulfonic acid groups.[3] This dual action of blocking access and reducing substrate affinity makes DIDS a highly effective inhibitor.[3]

Role in Regulating Cell Volume

Cell volume homeostasis is critical for cellular function and is maintained by a precise balance of intracellular and extracellular osmolytes.[4] When cells are exposed to hypotonic conditions, they swell and initiate a process called Regulatory Volume Decrease (RVD) to restore their original volume. RVD is primarily achieved by the efflux of ions, mainly K⁺ and Cl⁻, followed by osmotically obliged water.[5][6]

DIDS plays a crucial role in studying and manipulating this process by blocking the Cl⁻ efflux component of RVD. By inhibiting swelling-activated anion channels or Cl⁻/HCO₃⁻ exchangers involved in volume regulation, DIDS prevents or attenuates the cell's ability to shrink back to its normal size after swelling.[6][7] For instance, in human erythrocytes, DIDS treatment leads to cell swelling.[8]

Quantitative Data on DIDS Inhibition

The inhibitory potency of DIDS varies depending on the specific transporter, cell type, and experimental conditions.

| Target/System | Cell Type/Organism | Parameter | Value | Reference(s) |

| Anion Exchanger | Ehrlich Ascites Tumor Cells | Kᵢ (reversible) | ~2 µM | [2] |

| Cl⁻ Exchange Flux | Ehrlich Ascites Tumor Cells | Inhibition | >95% at 25 µM | [2] |

| ClC-Ka Chloride Channel | Mammalian | IC₅₀ | 100 µM | [9][10] |

| ClC-ec1 Cl⁻/H⁺ Exchanger | Bacterial | IC₅₀ | ~300 µM | [9][10] |

| Ischemia-induced cell death | Hippocampal CA1 Neurons | IC₅₀ | 26 µM | [11] |

| Ca²⁺-activated Cl⁻ current | Rabbit Portal Vein | IC₅₀ | 210 µM | [10] |

| Myogenic Tone | Rat Cerebral Arteries | IC₅₀ | 69 µM | [10] |

Signaling Pathway in Regulatory Volume Decrease (RVD)

Cell swelling activates a cascade of signaling events leading to the opening of ion channels. While the exact mechanosensors are still under investigation, the process involves cytoskeletal rearrangements and activation of various kinases and phosphatases.[5][12] The subsequent efflux of K⁺ and Cl⁻ reduces intracellular osmolarity, causing water to leave the cell and restoring its volume. DIDS inhibits this process by blocking the chloride efflux pathway.

Role in Regulating Membrane Potential

The resting membrane potential (Vₘ) of a cell is determined by the differential permeability of the cell membrane to various ions and the concentration gradients of these ions, primarily Na⁺, K⁺, and Cl⁻.[13][14][15] By inhibiting the movement of Cl⁻, a major anion, DIDS directly influences the electrochemical balance across the membrane.

The relationship between cell volume and membrane potential is complex and interdependent.[13][16] Changes in ion fluxes that regulate volume will inherently alter the ionic gradients and conductances that establish the membrane potential.[17] For example, the efflux of K⁺ and Cl⁻ during RVD causes hyperpolarization of the cell membrane. By blocking Cl⁻ efflux, DIDS can prevent this hyperpolarization. Conversely, changes in membrane potential can modulate the activity of ion transporters, thereby influencing cell volume.[18]

While DIDS's primary effect is on anion transporters, its impact on Vₘ can be significant, especially in cells where Cl⁻ conductance is a major contributor to the resting potential. The precise effect—depolarization or hyperpolarization—depends on the cell type and the electrochemical gradient for Cl⁻ at rest.

Experimental Protocols

Measuring Cell Volume Changes

Several techniques are available to monitor DIDS-induced changes in cell volume.[19][20][21] Fluorescence microscopy is a common and versatile method.

Protocol: Cell Volume Measurement Using Calcein Self-Quenching [22]

-

Cell Preparation: Culture cells of interest (e.g., CHO, HeLa) on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Incubate cells with 1-2 µM Calcein-AM in a physiological buffer (e.g., HEPES-buffered saline) for 30-60 minutes at 37°C. This allows the acetoxymethyl ester (AM) groups to be cleaved by intracellular esterases, trapping the fluorescent calcein inside the cell at a concentration high enough to cause self-quenching.

-

Baseline Measurement: Place the dish on the stage of an inverted fluorescence microscope equipped with a perfusion system. Excite calcein at its isosbestic point (~490 nm) and record baseline fluorescence intensity for 5-10 minutes under isotonic conditions.

-

Experimental Perturbation: Perfuse the cells with a hypotonic solution to induce swelling, which will de-quench the calcein and increase fluorescence.

-

DIDS Application: To test the effect of DIDS on RVD, perfuse the swollen cells with a hypotonic solution containing the desired concentration of DIDS (e.g., 100-200 µM).

-

Data Analysis: Monitor the fluorescence intensity over time. An inhibition of RVD will be observed as a sustained high level of fluorescence (indicating a swollen state) in the presence of DIDS, compared to control cells which will show a gradual decrease in fluorescence as they regulate their volume.

Measuring Membrane Potential

The gold-standard technique for measuring membrane potential is patch-clamp electrophysiology.[23][24]

Protocol: Whole-Cell Patch-Clamp Recording [25][26]

-

Solution Preparation: Prepare an extracellular (bath) solution containing physiological ion concentrations and an intracellular (pipette) solution mimicking the cytosol.

-

Cell Preparation: Plate cells on coverslips and place them in a recording chamber on an inverted microscope.

-

Pipette Pulling: Pull glass micropipettes to a resistance of 3-8 MΩ when filled with the intracellular solution.

-

Seal Formation: Under visual control, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell interior.

-

Recording: Switch the amplifier to current-clamp mode (I=0) to measure the resting membrane potential (Vₘ).

-

DIDS Application: After obtaining a stable baseline Vₘ, perfuse the bath with an extracellular solution containing DIDS. Record any changes in the membrane potential.

-

Data Analysis: Analyze the recorded voltage traces to quantify the effect of DIDS on the resting membrane potential.

Conclusion and Future Directions

DIDS sodium salt remains an indispensable tool in cell physiology and pharmacology. Its potent and specific inhibition of anion exchangers provides a powerful method for dissecting the roles of these transporters in fundamental cellular processes. As detailed in this guide, DIDS is instrumental in elucidating the mechanisms of cell volume regulation and understanding the intricate relationship between ion transport and membrane potential.

Future research will likely focus on the off-target effects of DIDS and the development of more specific inhibitors for different classes of anion transporters. It is important to note that DIDS has been shown to have other effects, such as direct inhibition of caspases and VDAC, which should be considered when interpreting results.[27][28] Additionally, DIDS is known to be unstable in aqueous solutions, where it can hydrolyze and form oligomers that may have even greater potency than the parent compound.[9] Despite these considerations, the foundational role of DIDS in studying cellular homeostasis ensures its continued relevance in both basic and translational research.

References

- 1. Side-Dependent Inhibition of a Prokaryotic ClC by DIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (DIDS) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Cell volume regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Dynamic Effects of Hg2+-induced Changes in Cell Volume - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morphology and volume alterations of human erythrocytes caused by the anion transporter inhibitors, DIDS and p-azidobenzylphlorizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apexbt.com [apexbt.com]

- 11. DIDS protects against neuronal injury by blocking Toll-like receptor 2 activated-mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell volume regulation: physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A quantitative analysis of cell volume and resting potential determination and regulation in excitable cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Membrane Potential in the Regulation of Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. physoc.org [physoc.org]

- 17. A quantitative analysis of cell volume and resting potential determination and regulation in excitable cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of membrane potential in the regulation of cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. A novel method for measuring dynamic changes in cell volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of Cell Volume Changes by Fluorescence Self-Quenching | Semantic Scholar [semanticscholar.org]

- 23. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 24. Measurement of the membrane potential in small cells using patch clamp methods - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Interpretation of Current-Clamp Recordings in the Cell-Attached Patch-Clamp Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. spikesandbursts.wordpress.com [spikesandbursts.wordpress.com]

- 27. medchemexpress.com [medchemexpress.com]

- 28. DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the covalent modification of proteins by DIDS

An In-depth Technical Guide to the Covalent Modification of Proteins by DIDS

Introduction to DIDS

4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) is a potent chemical probe widely utilized in cell biology and physiology. It is primarily known as a powerful, largely irreversible inhibitor of anion exchange across cell membranes. Its utility stems from its ability to form stable, covalent bonds with specific proteins, thereby blocking their function. This guide provides a detailed overview of the mechanism of DIDS action, its principal protein targets, the functional consequences of its binding, and experimental protocols for its application.

Mechanism of Covalent Modification

The reactivity of DIDS is conferred by its two isothiocyanate groups (-N=C=S). These groups are electrophilic and readily react with nucleophilic side chains of amino acids on proteins.

-

Primary Reaction: The most common reaction is with the primary ε-amino group of lysine residues. The isothiocyanate group undergoes a nucleophilic attack from the unprotonated amine, forming a stable thiourea linkage. This covalent bond is highly stable under physiological conditions.

-

Cross-linking: Due to its bifunctional nature, a single DIDS molecule can potentially cross-link two different nucleophilic sites within the same protein or between different proteins, although intramolecular cross-linking is more frequently documented. For instance, on Anion Exchanger 1 (AE1), DIDS can covalently bind to a primary lysine residue (Lys539), and under harsher conditions (e.g., pH 9.5, 37°C), it can form a second covalent bond with another lysine (Lys851).[1]

-

Reaction Conditions: The reaction is pH-dependent, as the target amino group must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically more efficient at an alkaline pH.

Below is a diagram illustrating the covalent modification of a protein lysine residue by DIDS.

Key Protein Targets and Quantitative Data

While DIDS can react with various proteins, it exhibits a high degree of specificity for certain classes of membrane transporters and receptors. Its effects have been quantified in several biological systems.

| Protein Target | Organism/System | Modified Residue(s) | Quantitative Metric | Value | Functional Effect |

| Anion Exchanger 1 (AE1 / Band 3) | Human Erythrocytes | Lys539, Lys851[1] | - | - | Potent inhibition of Cl⁻/HCO₃⁻ exchange.[1][2] |

| Deformation-Induced Cation Channel | Human Erythrocytes | Lysine residue(s) on Band 3[3] | Apparent K₁/₂ | ~1 µM[3] | Inhibition of shear-induced Na⁺, K⁺, Ca²⁺ flux.[3] |

| Toll-like receptor 2 (TLR2) Pathway | Hippocampal Slices (in vitro ischemia) | Not specified | IC₅₀ | 26 µM | Neuroprotection by suppressing the TLR2 signaling pathway. |

| P2X Receptors (e.g., P2X1, P2X3, P2X7) | Various (heterologous expression) | Not specified (competitive antagonism) | IC₅₀ | Varies (µM range) | Inhibition of ATP-gated ion channel activity.[4][5][6] |

Functional Consequences of DIDS Modification

The covalent attachment of DIDS to a target protein typically results in significant inhibition of its function, which has been leveraged to understand various physiological processes.

-

Inhibition of Anion Transport: The most classic effect of DIDS is the blockade of the AE1 protein in red blood cells, which is crucial for CO₂ transport in the blood.[1][2] This inhibition has been instrumental in characterizing the mechanism of anion exchange.

-

Neuroprotection: DIDS has been shown to protect neurons from ischemic injury.[7] This effect is mediated, at least in part, by the suppression of the Toll-like receptor 2 (TLR2) signaling pathway, which prevents the downstream up-regulation of the pro-inflammatory cytokine Interleukin-1β (IL-1β).

-

Modulation of Ion Channels: DIDS can inhibit various ligand-gated ion channels, including purinergic P2X receptors, which are involved in processes like neurotransmission and pain signaling.[4][5][6] It also blocks cation channels in red blood cells that are activated by mechanical stress.[3]

The signaling pathway for DIDS-mediated neuroprotection is illustrated below.

Experimental Protocols

The following section provides a generalized protocol for the covalent labeling of red blood cell membrane proteins with DIDS, a common application. Researchers should optimize concentrations and incubation times for their specific experimental systems.

Protocol: DIDS Labeling of Human Erythrocytes

1. Materials and Reagents:

-

Freshly collected human blood (with anticoagulant, e.g., heparin).

-

Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0.

-

DIDS powder.

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

Bovine Serum Albumin (BSA).

-

Lysis Buffer (e.g., 5 mM sodium phosphate, pH 8.0).

-

Protease inhibitor cocktail.

-

Centrifuge, spectrophotometer, SDS-PAGE equipment.

2. Preparation of Solutions:

-

DIDS Stock Solution (10 mM): Dissolve DIDS powder in anhydrous DMSO to make a 10 mM stock solution. Store in small aliquots, protected from light, at -20°C. Note: DIDS is light-sensitive.

-

Wash Buffer: PBS, pH 7.4.

-

Labeling Buffer: PBS, pH 8.0 (A slightly alkaline pH improves labeling efficiency).

-

Quenching Solution: PBS containing 1% BSA.

3. Experimental Procedure:

-

Cell Preparation:

-

Centrifuge whole blood at 500 x g for 10 minutes to pellet erythrocytes.

-

Aspirate the supernatant and buffy coat.

-

Wash the erythrocyte pellet three times with 10 volumes of cold Wash Buffer (PBS, pH 7.4).

-

Resuspend the final erythrocyte pellet to a 10% hematocrit in cold Labeling Buffer (PBS, pH 8.0).

-

-

Labeling Reaction:

-

Dilute the DIDS stock solution into the cell suspension to achieve the desired final concentration (e.g., 1-20 µM). Add an equivalent volume of DMSO to a control sample.

-

Incubate the cell suspension at room temperature (or 4°C for slower, more controlled labeling) for 30-60 minutes with gentle agitation, protected from light.

-

-

Quenching and Washing:

-

To stop the reaction, add Quenching Solution (PBS with BSA) and incubate for 10 minutes. The primary amines on BSA will react with and consume any remaining DIDS.

-

Pellet the cells by centrifugation (500 x g, 5 min).

-

Wash the labeled cells three times with cold Wash Buffer to remove unreacted DIDS and BSA.

-

-

Membrane Preparation (Ghosting):

-

Lyse the washed, labeled erythrocytes by resuspending them in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).

-

Wash the ghosts repeatedly with Lysis Buffer until they are white/pale pink.

-

4. Analysis of Modification:

-

SDS-PAGE: Resuspend the final membrane pellet in sample buffer, run on an SDS-PAGE gel, and visualize proteins by Coomassie staining. A shift in the mobility of Band 3 (AE1) may be observed.

-

Mass Spectrometry: For precise identification of modification sites, the protein band of interest (e.g., Band 3) can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS.

The workflow for a typical DIDS labeling experiment is outlined below.

References

- 1. Substrate binding and inhibition of the anion exchanger 1 transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DIDS inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into the orthosteric inhibition of P2X receptors by non-ATP analog antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into the orthosteric inhibition of P2X receptors by non-ATP-analog antagonists [elifesciences.org]

- 6. Structural insights into the orthosteric inhibition of P2X receptors by non-ATP analog antagonists | eLife [elifesciences.org]

- 7. Use-Dependent Inhibition of P2X3 Receptors by Nanomolar Agonist - PMC [pmc.ncbi.nlm.nih.gov]

DIDS as a Tool for Studying Chloride-Bicarbonate Exchangers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4′-Diisothiocyanato-2,2′-stilbenedisulfonic acid (DIDS) is a potent and widely utilized inhibitor of anion exchange, particularly for members of the Solute Carrier (SLC) families 4 (SLC4) and 26 (SLC26), which include the crucial chloride-bicarbonate exchangers. These exchangers play fundamental roles in cellular and systemic pH regulation, transepithelial ion transport, and cell volume homeostasis.[1][2][3][4] Dysregulation of these transporters is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[5] This technical guide provides an in-depth overview of the use of DIDS as a research tool, focusing on its mechanism of action, detailed experimental protocols for its application, and a summary of quantitative data to aid in experimental design and interpretation.

Mechanism of Action of DIDS

DIDS inhibits chloride-bicarbonate exchangers through a two-step mechanism involving both reversible and irreversible binding.[6][7] Initially, DIDS binds reversibly to the transporter, acting as a competitive inhibitor of anion binding.[6] This is followed by the formation of a covalent bond between the isothiocyanate groups of DIDS and primary amino groups (specifically lysine residues) on the extracellular domain of the transporter protein.[2][8] For the well-studied anion exchanger 1 (AE1 or Band 3), these covalent binding sites have been identified as lysine residues near the extracellular end of transmembrane domain 5.[2][8] This covalent modification leads to irreversible inhibition of the transporter's function. The rate of this irreversible binding is temperature-dependent.[7]

It is crucial for researchers to be aware that DIDS is not entirely specific for chloride-bicarbonate exchangers and can affect other anion transporters and channels. Additionally, DIDS can be unstable in aqueous solutions, potentially forming oligomers that may exhibit different inhibitory profiles. Therefore, careful experimental design and control are essential when using DIDS to probe the function of specific chloride-bicarbonate exchangers.

Data Presentation: Quantitative Inhibition Data for DIDS

The following tables summarize key quantitative data for the inhibition of various chloride-bicarbonate exchangers by DIDS, providing a valuable resource for comparing the sensitivity of different transporters and for designing experiments.

Table 1: Inhibitory Constants (IC50 and Ki) of DIDS for SLC4 and SLC26 Family Members

| Transporter | Gene Name | Species/Cell Type | IC50/Ki | Experimental Conditions | Reference(s) |

| AE1 (Band 3) | SLC4A1 | Human Erythrocytes | KD = 3.1 x 10-8 M | 0°C, 165 mM Cl- | [7] |

| AE1 (Band 3) | SLC4A1 | Human Erythrocytes | Ki,c = 73 nM | Reversible inhibition after covalent binding | [9] |

| AE2 | SLC4A2 | HL-60 cells | IC50 ~1-7 µM (with oxonol dyes) | Cl-/Cl- exchange | [10] |

| AE2 | SLC4A2 | Xenopus oocytes | IC50 >100 µM (with diBA(5)C4) | Cl- efflux | [10] |

| AE3 | SLC4A3 | - | - | Less sensitive than AE1 | [11] |

| NBCe1 | SLC4A4 | - | DIDS-sensitive | Interacts with residues near TM #5 | [2] |

| SLC26A3 (DRA) | SLC26A3 | HEK293 cells | k0.5 for HCO3- = 18.5-32.8 mM | Competition between Cl- and HCO3- | [12] |

| SLC26A6 | SLC26A6 | Xenopus oocytes | DIDS-sensitive (1 mM) | 35SO42- uptake | [3] |

| SLC26A6 | SLC26A6 | HEK293 cells | ~73-85% inhibition at 1 mM | Cl-/HCO3- and Cl-/OH- exchange | [13] |

Table 2: Kinetic Parameters of DIDS Binding to Anion Exchanger 1 (AE1)

| Parameter | Value | Experimental Conditions | Reference(s) |

| kon (pseudo first-order rate constant for binding) | 3.5 x 105 (M.s)-1 | 0°C | [7] |

| kcov (rate coefficient for covalent binding) | 0.5 min-1 (t1/2 = 1.3 min) | 38°C | [7] |

| kcov (rate coefficient for covalent binding) | 0.004 min-1 (t1/2 = 178 min) | 0°C | [7] |

| Arrhenius activation enthalpy of kcov | 114 kJ/mol | 0-38°C | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study chloride-bicarbonate exchangers with DIDS.

Protocol 1: Fluorescence-Based Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol is widely used to monitor the activity of chloride-bicarbonate exchangers by measuring changes in intracellular pH.

Materials:

-

Cells expressing the chloride-bicarbonate exchanger of interest

-

2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

DIDS stock solution in DMSO

-

Calibration buffers of known pH containing high potassium, nigericin, and valinomycin

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or 96-well plates to allow for adherence and growth.

-

BCECF-AM Loading:

-

Washing and De-esterification:

-

Remove the loading solution and wash the cells twice with warm HBSS to remove extracellular dye.

-

Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[1]

-

-

Inhibition with DIDS:

-

Prepare the desired concentration of DIDS in HBSS from a stock solution.

-

Incubate the BCECF-loaded cells with the DIDS solution for the desired time prior to initiating the transport assay.

-

-

Measurement of Anion Exchange Activity:

-

Induce a change in intracellular pH by altering the extracellular chloride and/or bicarbonate concentrations. For example, removing extracellular chloride will drive bicarbonate influx through the exchanger, leading to an increase in pHi.

-

Monitor the fluorescence of BCECF using a dual-excitation ratiometric approach. Excite the dye at approximately 490 nm (pH-sensitive) and 440 nm (pH-insensitive) and measure the emission at around 535 nm.[1][14]

-

The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.

-

-

Calibration:

-

At the end of the experiment, calibrate the fluorescence ratio to pHi values.

-

Expose the cells to a series of high-potassium calibration buffers of known pH containing the ionophores nigericin (a K+/H+ exchanger) and valinomycin (a K+ ionophore). This will equilibrate the intracellular and extracellular pH.[1][14]

-

Measure the F490/F440 ratio for each pH standard and generate a calibration curve.

-

Use this curve to convert the experimental fluorescence ratios to pHi values.

-

Protocol 2: Radiolabeled Isotope Flux Assay (36Cl- Efflux)

This classic method directly measures the movement of chloride ions across the cell membrane.

Materials:

-

Cells expressing the chloride-bicarbonate exchanger of interest

-

36Cl- radioisotope

-

Loading buffer (containing 36Cl-)

-

Efflux buffer (non-radioactive)

-

DIDS stock solution in DMSO

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Preparation: Grow cells to confluency in appropriate culture vessels.

-

Loading with 36Cl-:

-

Incubate the cells in a loading buffer containing 36Cl- for a sufficient time to allow for isotopic equilibration (e.g., 1-2 hours).

-

-

Inhibition with DIDS:

-

Pre-incubate the loaded cells with the desired concentration of DIDS in the loading buffer for a specified time before initiating the efflux.

-

-

Efflux Measurement:

-

Rapidly wash the cells with ice-cold, non-radioactive efflux buffer to remove extracellular 36Cl-.

-

Initiate the efflux by adding warm, non-radioactive efflux buffer.

-

At various time points, collect aliquots of the efflux buffer.

-

At the end of the experiment, lyse the cells to determine the remaining intracellular 36Cl-.

-

-

Quantification:

-

Add scintillation cocktail to the collected efflux samples and the cell lysate.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of 36Cl- efflux over time.

-

Compare the efflux rates in the presence and absence of DIDS to determine the extent of inhibition.

-

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane, providing high temporal resolution of transporter activity.

Materials:

-

Cells expressing the chloride-bicarbonate exchanger of interest, plated on coverslips

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular (pipette) solution containing appropriate ions (e.g., high chloride, buffered to a specific pH)

-

Extracellular (bath) solution with varying concentrations of chloride and bicarbonate

-

DIDS stock solution in DMSO

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[16][17]

-

Cell Approach and Seal Formation:

-

Mount the coverslip with cells in the recording chamber on the microscope stage.

-

Fill a micropipette with the intracellular solution and mount it on the micromanipulator.

-

Under visual guidance, carefully approach a cell with the micropipette.

-

Apply gentle suction to form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.[17][18]

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.[16]

-

-

Recording of Transporter Activity:

-

In voltage-clamp mode, hold the cell at a specific membrane potential.

-

Record the currents generated by the chloride-bicarbonate exchanger in response to changes in the extracellular ion concentrations (e.g., replacing chloride with an impermeant anion).

-

-

Inhibition with DIDS:

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of DIDS.

-

Record the currents in the presence of the inhibitor to determine the extent of block.

-

-

Data Analysis:

-

Analyze the recorded currents to determine parameters such as current-voltage relationships and the kinetics of transport.

-

Compare the currents before and after DIDS application to quantify the inhibitory effect.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

DIDS remains an indispensable pharmacological tool for the study of chloride-bicarbonate exchangers. Its ability to potently inhibit these transporters has facilitated the elucidation of their physiological roles and their involvement in various pathological conditions. This guide provides researchers with a comprehensive resource, including quantitative data for experimental planning, detailed protocols for key assays, and visual representations of relevant signaling pathways. By understanding the mechanism of action of DIDS and employing rigorous experimental techniques, scientists and drug development professionals can continue to advance our knowledge of chloride-bicarbonate exchangers and their potential as therapeutic targets.

References

- 1. The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SLC4 Family of Bicarbonate (HCO3−) Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SLC4 family of HCO 3 - transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The SLC4 family of bicarbonate (HCO₃⁻) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure and Function of SLC4 Family HCO3- Transporters [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Kinetics of reversible DIDS inhibition of chloride self exchange in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Kinetics of residual chloride transport in human red blood cells after maximum covalent 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chloride and bicarbonate have similar affinities to the intestinal anion exchanger DRA (down regulated in adenoma) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 14. The WNK-SPAK/OSR1 pathway: master regulator of cation-chloride cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Patch Clamp Protocol [labome.com]

DIDS Sodium Salt: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate (DIDS sodium salt) is a potent and widely utilized stilbene derivative that acts as a non-specific inhibitor of anion exchange across cell membranes. Its ability to covalently bind to and block the function of various anion transporters has made it an indispensable tool in physiological and pharmacological research. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound. It further details experimental protocols for its application in key research techniques and presents its known interactions with cellular signaling pathways.

Chemical Properties and Structure

This compound is a light yellow to yellow solid compound.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2,2'-(1,2-Ethenediyl)bis[5-isothiocyanato-benzenesulfonic acid], disodium salt | [2] |

| Synonyms | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate, disodium salt; MDL 101114ZA | [2] |

| CAS Number | 67483-13-0 | [1][3] |

| Molecular Formula | C₁₆H₈N₂Na₂O₆S₄ | [1][3] |

| Molecular Weight | 498.48 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | ≥95% | [2] |

| Solubility | DMSO: 20 mg/mL; DMF: 30 mg/mL; PBS (pH 7.2): 1 mg/mL; Water: 0.5% | [2][4] |

| λmax | 344, 353 nm | [2] |

| Storage | Store at -20°C, protected from light and moisture. | [5] |

Structure:

The structure of DIDS consists of a central stilbene (1,2-diphenylethylene) core, with two isothiocyanate (-N=C=S) groups and two sulfonic acid (-SO₃H) groups attached to the phenyl rings. The isothiocyanate groups are highly reactive and are responsible for the covalent binding of DIDS to the ε-amino groups of lysine residues on target proteins. The sulfonic acid groups confer water solubility to the molecule.

References

The Dichotomous Nature of DIDS as an Anion Exchange Inhibitor: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – 4,4′-Diisothiocyano-2,2′-stilbenedisulfonic acid (DIDS) is a widely utilized chemical tool in cell biology and physiology, primarily known for its potent inhibition of anion exchange proteins, particularly the Band 3 protein (AE1) in erythrocytes and other members of the solute carrier family 4 (SLC4). A critical aspect of its utility and a subject of extensive research is the nature of its inhibitory action, which can be either reversible or irreversible, dictated by experimental conditions. This technical guide provides an in-depth exploration of the dual inhibitory mechanisms of DIDS, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application.

The Dual Personality of DIDS Inhibition: Reversible and Irreversible Mechanisms

DIDS exhibits a fascinating temperature- and time-dependent dual mechanism of inhibition. At lower temperatures, its action is predominantly reversible and competitive, while at physiological temperatures and with prolonged incubation, it acts as a potent irreversible inhibitor.

Reversible Inhibition: A Fleeting Interaction

At low temperatures, typically around 0-7°C, DIDS behaves as a classical reversible inhibitor.[1] In this mode, it binds non-covalently to the anion exchange protein, competing with the substrate (e.g., chloride, bicarbonate) for the binding site. This interaction is transient, and the inhibitory effect can be reversed by washing away the unbound DIDS. The reversible binding is characterized by a pseudo-first-order association rate constant and a dissociation rate constant, which together determine the dissociation constant (KD).

Irreversible Inhibition: A Permanent Bond

Upon increasing the temperature to physiological levels (e.g., 37°C) and allowing for sufficient incubation time, the nature of DIDS inhibition transitions to predominantly irreversible. This is due to the covalent modification of the target protein by the two reactive isothiocyanate groups of the DIDS molecule. These groups form stable thiourea linkages with the ε-amino groups of specific lysine residues within the protein's transmembrane domain. This covalent binding permanently inactivates the transporter.

Quantitative Analysis of DIDS Inhibition

The dual inhibitory nature of DIDS is reflected in the different kinetic parameters used to characterize its potency under varying conditions.

| Parameter | Type of Inhibition | Typical Value (for Band 3 protein) | Conditions | Reference(s) |

| KD (Dissociation Constant) | Reversible | 2.53 x 10-8 M | 0°C | [2] |

| k+1 (Association Rate Constant) | Reversible | (3.72 ± 0.42) x 105 M-1 s-1 | 0°C, 165 mM KCl | [2] |

| k-1 (Dissociation Rate Constant) | Reversible | (9.40 ± 0.68) x 10-3 s-1 | 0°C, 165 mM KCl | [2] |

| IC50 (Half Maximal Inhibitory Concentration) | Irreversible | ~100 µM | 1 hour at 37°C (for lactate transport) |

Experimental Protocols

To rigorously characterize the inhibitory effects of DIDS, specific experimental protocols are required to dissect its reversible and irreversible actions.

Protocol for Assessing Reversible Inhibition of Anion Exchange in Human Erythrocytes

This protocol is designed to measure the reversible inhibition of chloride-bicarbonate exchange by DIDS at low temperatures.

Materials:

-

Freshly drawn human blood with anticoagulant (e.g., heparin).

-

Phosphate-buffered saline (PBS), pH 7.4, ice-cold.

-

Assay buffer: 150 mM NaCl, 20 mM HEPES, pH 7.4, ice-cold.

-

DIDS stock solution (e.g., 10 mM in DMSO).

-

Radiolabeled bicarbonate (H14CO3-) or chloride (36Cl-).

-

Scintillation fluid and counter.

Procedure:

-

Erythrocyte Preparation:

-

Centrifuge whole blood at 500 x g for 10 minutes at 4°C.

-

Aspirate the plasma and buffy coat.

-

Wash the red blood cells (RBCs) three times with 10 volumes of ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.

-

Resuspend the RBC pellet to a 50% hematocrit in ice-cold assay buffer.

-

-

Inhibition Assay:

-

Prepare serial dilutions of DIDS in ice-cold assay buffer to achieve final concentrations ranging from nanomolar to micromolar.

-

In microcentrifuge tubes on ice, mix 50 µL of the 50% RBC suspension with 50 µL of the DIDS dilutions or assay buffer (for control).

-

Incubate the mixture on ice for 10 minutes.

-

-

Anion Exchange Measurement:

-

Initiate the exchange by adding 10 µL of assay buffer containing the radiolabeled anion to each tube.

-

Allow the exchange to proceed for a short, defined period (e.g., 15-30 seconds) on ice.

-

Stop the exchange by adding 1 mL of ice-cold assay buffer containing a high concentration of a non-radiolabeled, competitive inhibitor (e.g., 1 mM DIDS) to rapidly halt further transport.

-

Immediately centrifuge the tubes at high speed (e.g., 10,000 x g) for 30 seconds to pellet the cells.

-

Carefully aspirate the supernatant.

-

Wash the cell pellet twice with 1 mL of ice-cold stop buffer.

-

Lyse the final cell pellet with a suitable lysis buffer (e.g., water or a hypotonic buffer).

-

Add the lysate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each DIDS concentration relative to the control.

-

Plot the percentage of inhibition against the DIDS concentration and fit the data to a suitable dose-response curve to determine the IC50.

-

To determine the inhibition constant (Ki) for competitive inhibition, perform the assay at different substrate concentrations and analyze the data using a Dixon plot or by fitting to the appropriate competitive inhibition model.

-

Protocol for a Washout Experiment to Confirm Irreversible Inhibition

This protocol is designed to differentiate between reversible and irreversible inhibition by assessing the recovery of anion exchange activity after removing the inhibitor.

Materials:

-

Same as in Protocol 3.1.

Procedure:

-

Erythrocyte Preparation:

-

Prepare washed erythrocytes as described in Protocol 3.1.

-

-

Inhibitor Incubation:

-

Incubate a sample of the RBC suspension with a concentration of DIDS known to cause significant inhibition (e.g., 5-10 times the IC50 for irreversible inhibition) at 37°C for 1 hour.

-

As a control for reversible inhibition, incubate another sample with a known reversible inhibitor under the same conditions.

-

Maintain a third sample without any inhibitor as a positive control for transporter activity.

-

-

Washout Procedure:

-

After the incubation period, centrifuge the RBC suspensions at 500 x g for 5 minutes at 4°C.

-

Aspirate the supernatant containing the unbound inhibitor.

-

Resuspend the cell pellets in a large volume (e.g., 50 volumes) of ice-cold assay buffer.

-

Repeat the centrifugation and resuspension steps at least three to five times to ensure complete removal of the unbound inhibitor.

-

-

Activity Measurement:

-

After the final wash, resuspend the RBC pellets in a known volume of assay buffer.

-

Measure the anion exchange activity of all three samples (DIDS-treated, reversible inhibitor-treated, and control) as described in the "Anion Exchange Measurement" and "Data Analysis" sections of Protocol 3.1.

-

-

Interpretation of Results:

-

If DIDS is an irreversible inhibitor, the anion exchange activity in the DIDS-treated sample will remain significantly inhibited even after the washout procedure.

-

In contrast, the activity in the sample treated with the reversible inhibitor should recover to a level comparable to the untreated control after washout.

-

Protocol for Identifying the Covalent Binding Site of DIDS using Mass Spectrometry

This protocol outlines a general workflow for identifying the lysine residues on an anion exchanger that are covalently modified by DIDS.

Materials:

-

Purified anion exchange protein (e.g., from erythrocyte ghosts).

-

DIDS.

-

Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Reducing agent (e.g., dithiothreitol, DTT).

-

Alkylating agent (e.g., iodoacetamide, IAA).

-

Proteolytic enzyme (e.g., trypsin).

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Database search software (e.g., Mascot, Sequest).

Procedure:

-

Protein Labeling:

-

Incubate the purified protein with DIDS under conditions that favor covalent modification (e.g., 37°C, pH 7.4-8.0).

-

Include a control sample of the protein incubated without DIDS.

-

-

Sample Preparation for Mass Spectrometry:

-

Denature the DIDS-labeled and control protein samples in denaturing buffer.

-

Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.

-

Dilute the samples with a buffer compatible with the chosen protease (e.g., 100 mM ammonium bicarbonate for trypsin) to reduce the urea concentration to less than 1 M.

-

Add the protease (e.g., trypsin at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Acidify the peptide digests (e.g., with formic acid) and desalt them using a C18 solid-phase extraction cartridge.

-

Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptides.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database containing the sequence of the target anion exchanger using a database search engine.

-

Specify a variable modification in the search parameters corresponding to the mass of the DIDS molecule (+452.48 Da for the intact molecule, or a smaller mass if fragmentation of the DIDS adduct occurs) on lysine residues.

-

Compare the results from the DIDS-treated and control samples. Peptides identified with the DIDS modification only in the treated sample will pinpoint the specific lysine residues that are covalently labeled.

-

Visualizing the Mechanisms of DIDS Inhibition

The following diagrams illustrate the key concepts related to DIDS inhibition.

Caption: Mechanisms of DIDS inhibition.

Caption: Workflow of a washout experiment.

Conclusion

The dual inhibitory nature of DIDS as both a reversible and an irreversible inhibitor provides a versatile tool for studying anion transport. Understanding the conditions that govern its mechanism of action is paramount for the accurate interpretation of experimental results. By employing the detailed protocols outlined in this guide, researchers can effectively characterize the inhibitory profile of DIDS and leverage its unique properties to advance our understanding of anion transporter function in health and disease, and to inform the development of novel therapeutics targeting these critical membrane proteins.

References

The Role of DIDS Sodium Salt in Elucidating Anion Transport in Erythrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of anion transport across the erythrocyte membrane is fundamental to understanding a myriad of physiological processes, from respiration to the maintenance of cellular pH and volume. The primary mediator of this rapid exchange of anions like chloride (Cl⁻) and bicarbonate (HCO₃⁻) is the Anion Exchanger 1 (AE1), also known as Band 3 protein. A pivotal tool in the characterization of this transporter is the disulfonic stilbene derivative, 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS). This in-depth technical guide provides a comprehensive overview of the use of DIDS sodium salt for studying anion transport in erythrocytes, focusing on its mechanism of action, quantitative inhibition data, and detailed experimental protocols.

Mechanism of Action of DIDS

DIDS is a potent and specific inhibitor of the Band 3 protein, acting through a two-step mechanism. Initially, DIDS binds reversibly to an outward-facing conformation of the transporter. This is followed by the covalent, irreversible modification of specific lysine residues within the protein, effectively locking the transporter in an inactive state.